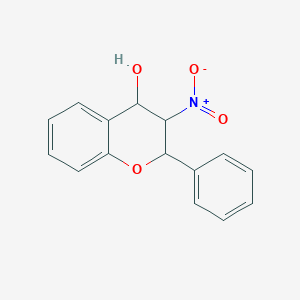

3-Nitro-2-phenyl-4-chromanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-2-phenyl-4-chromanol is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

3-Nitro-2-phenyl-4-chromanol exhibits a range of pharmacological effects that make it a valuable compound in medicinal chemistry:

- Anticancer Activity : Research indicates that derivatives of chroman compounds, including this compound, have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated their ability to inhibit cell proliferation in human breast cancer models .

- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which can protect cells from oxidative stress and may contribute to its anticancer effects .

- Antimicrobial Activity : this compound derivatives have been evaluated for their antibacterial and antifungal properties. They have demonstrated effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

Synthetic Utility

The synthetic versatility of 3-nitrochromenes allows for the development of various derivatives with enhanced biological activities. The nitro group at the 3-position serves as an excellent site for further chemical modifications. Research has shown that:

- Derivatization Potential : The compound can undergo reactions such as nucleophilic substitutions and cycloadditions, leading to the formation of novel chroman derivatives with improved pharmacological profiles .

- Asymmetric Synthesis : The synthesis of chiral derivatives through asymmetric kinetic resolution has been explored, enhancing the enantioselectivity of products derived from 3-nitrochromenes .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in various therapeutic contexts:

Case Study 1: Anticancer Efficacy

In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial activity of 3-nitrochromene derivatives against common pathogens. Results indicated substantial inhibition zones against both Gram-positive and Gram-negative bacteria, confirming their potential as lead compounds for developing new antibiotics .

Case Study 3: Antioxidant Studies

The antioxidant activity of this compound was assessed using various assays (e.g., DPPH radical scavenging). Findings showed that the compound effectively neutralizes free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Propiedades

Fórmula molecular |

C15H13NO4 |

|---|---|

Peso molecular |

271.27g/mol |

Nombre IUPAC |

3-nitro-2-phenyl-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C15H13NO4/c17-14-11-8-4-5-9-12(11)20-15(13(14)16(18)19)10-6-2-1-3-7-10/h1-9,13-15,17H |

Clave InChI |

XVWSCHIGUVCLPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(C(C3=CC=CC=C3O2)O)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C2C(C(C3=CC=CC=C3O2)O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.